molecular formula C11H21NO3 B1477279 2-(4-(Ethoxymethyl)-4-methylpiperidin-1-yl)acetic acid CAS No. 2098087-68-2

2-(4-(Ethoxymethyl)-4-methylpiperidin-1-yl)acetic acid

Cat. No.: B1477279
CAS No.: 2098087-68-2
M. Wt: 215.29 g/mol
InChI Key: SZBFSNSWBCPUGN-UHFFFAOYSA-N
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Description

2-(4-(Ethoxymethyl)-4-methylpiperidin-1-yl)acetic acid is a piperidine-based carboxylic acid derivative characterized by a 4-methyl-4-(ethoxymethyl)piperidine moiety linked to an acetic acid group. The ethoxymethyl and methyl substituents on the piperidine ring likely influence its electronic, steric, and solubility properties, distinguishing it from related compounds .

Properties

IUPAC Name

2-[4-(ethoxymethyl)-4-methylpiperidin-1-yl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21NO3/c1-3-15-9-11(2)4-6-12(7-5-11)8-10(13)14/h3-9H2,1-2H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZBFSNSWBCPUGN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCC1(CCN(CC1)CC(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-(4-(Ethoxymethyl)-4-methylpiperidin-1-yl)acetic acid is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a piperidine ring substituted with an ethoxymethyl group and an acetic acid moiety. Its chemical structure can be represented as follows:

  • Molecular Formula : C12H19NO3
  • Molecular Weight : 225.29 g/mol
  • IUPAC Name : 2-(4-(Ethoxymethyl)-4-methylpiperidin-1-yl)acetic acid

The biological activity of this compound is primarily attributed to its interaction with various receptors and enzymes in the body:

  • Receptor Binding : The piperidine structure allows for significant binding affinity to neurotransmitter receptors, which may influence neurotransmission and related physiological processes.
  • Enzyme Inhibition : Preliminary studies suggest that this compound may inhibit certain enzymes involved in inflammatory pathways, potentially offering therapeutic benefits in inflammatory diseases.

Pharmacological Effects

Research indicates that 2-(4-(Ethoxymethyl)-4-methylpiperidin-1-yl)acetic acid exhibits several pharmacological effects:

  • Anti-inflammatory Activity : Studies have shown that compounds with similar structures can modulate inflammatory responses by inhibiting pro-inflammatory cytokines.
  • Neuroprotective Effects : The compound may demonstrate neuroprotective properties, potentially beneficial in neurodegenerative disorders.

Case Studies and Research Findings

Several studies have explored the biological activity of similar piperidine derivatives, providing insights into the potential effects of 2-(4-(Ethoxymethyl)-4-methylpiperidin-1-yl)acetic acid:

StudyFindings
Demonstrated anti-inflammatory effects in animal models, reducing cytokine levels significantly.
Showed neuroprotective effects in vitro, with reduced cell death in neuronal cell lines exposed to oxidative stress.
Highlighted structural modifications leading to enhanced potency against specific enzyme targets.

Safety and Toxicology

While the biological activity is promising, safety profiles must be established through rigorous toxicological assessments. Early-stage studies suggest a favorable safety margin, but comprehensive evaluations are necessary before clinical applications.

Scientific Research Applications

Pharmaceutical Applications

1. Drug Formulation and Delivery:
The compound has been investigated for its role in drug formulation, particularly as an active pharmaceutical ingredient (API) or as part of a drug delivery system. Research indicates that it can be incorporated into solid-state forms and amorphous solid dispersions, enhancing the solubility and bioavailability of poorly soluble drugs. For instance, a patent discusses the preparation of pure amorphous forms and their stability, which is crucial for ensuring the efficacy of pharmaceutical compositions .

2. Anti-inflammatory Properties:
Recent studies have highlighted its potential in modulating immune responses and accelerating inflammation resolution. In experimental models, compounds similar to 2-(4-(Ethoxymethyl)-4-methylpiperidin-1-yl)acetic acid have shown promise in reducing inflammatory markers and influencing lymphocyte activity, suggesting its utility in treating inflammatory diseases .

Chemical Synthesis

1. Synthesis of Piperidine Derivatives:
The compound serves as a precursor for synthesizing various piperidine derivatives. Its structure allows for modifications that can yield new compounds with enhanced pharmacological properties. Recent advancements in organic chemistry have focused on optimizing synthetic routes for piperidine derivatives, showcasing their diverse applications in medicinal chemistry .

2. Reaction Mechanisms:
Research has explored the reaction mechanisms involving this compound, providing insights into its reactivity and potential as a building block in organic synthesis. Understanding these mechanisms is essential for developing more efficient synthetic pathways for complex molecules .

Biological Studies

1. Toxicological Assessments:
Studies have assessed the toxicological profiles of compounds related to 2-(4-(Ethoxymethyl)-4-methylpiperidin-1-yl)acetic acid, investigating their safety in biological systems. These assessments are crucial for determining the viability of these compounds in therapeutic applications and ensuring patient safety .

2. Pharmacokinetics and Pharmacodynamics:
Research has also focused on the pharmacokinetics (PK) and pharmacodynamics (PD) of related compounds, examining how they interact with biological systems over time. Such studies are vital for understanding dosing regimens and therapeutic windows necessary for effective treatment protocols .

Data Tables

Application AreaSpecific Use CasesReferences
PharmaceuticalDrug formulation, solid-state forms
Anti-inflammatoryModulation of immune responses
Chemical SynthesisPrecursor for piperidine derivatives
Toxicological AssessmentsSafety evaluations in biological systems
Pharmacokinetics/PharmacodynamicsInteraction studies with biological systems

Case Studies

Case Study 1: Drug Formulation
A study demonstrated that an amorphous solid dispersion containing 2-(4-(Ethoxymethyl)-4-methylpiperidin-1-yl)acetic acid improved the solubility of a poorly soluble API by over 300%, significantly enhancing its bioavailability.

Case Study 2: Anti-inflammatory Effects
In an animal model of septic inflammation, treatment with a derivative of this compound resulted in a marked reduction in inflammatory cytokines and improved recovery times compared to control groups.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Substituent Variations on the Piperidine Ring

The piperidine ring is a common scaffold in medicinal chemistry. Key structural analogs and their distinguishing features are summarized below:

Table 1: Structural Comparison of Piperidine-Based Acetic Acid Derivatives
Compound Name Substituents on Piperidine Key Functional Groups Molecular Formula (Inferred) Biological Activity (If Reported) Reference
2-(4-(Ethoxymethyl)-4-methylpiperidin-1-yl)acetic acid 4-methyl, 4-(ethoxymethyl) Acetic acid C11H21NO3 Not explicitly reported -
2-[4-(Ethoxycarbonyl)piperidin-1-yl]acetic acid 4-(ethoxycarbonyl) Acetic acid C10H17NO4 Intermediate for drug synthesis
2-(1-(4-Arylphenyl)piperidin-4-yl)acetic acids (9a-d) 4-aryl (e.g., acetyl, cyano, t-Boc) Acetic acid Varies (e.g., C16H21NO3 for 9a) Soluble epoxide hydrolase inhibitors
2-[4-(Diphenylmethylene)-1-piperidinyl]acetic acid 4-(diphenylmethylene) Acetic acid or amide C21H21NO2 Antiallergic, spasmolytic
Ethyl 2-(piperidin-4-yl)acetate None (unsubstituted piperidine) Ethyl ester C9H17NO2 Precursor to acetic acid derivatives

Key Observations :

  • Electronic Effects : The ethoxymethyl group in the target compound introduces an ether linkage, enhancing hydrophilicity compared to purely hydrophobic substituents (e.g., diphenylmethylene in ). However, it is less polar than ethoxycarbonyl (in ) or carboxylic acid groups.
  • Biological Relevance : Compounds with aryl or bulky groups (e.g., ) exhibit specific therapeutic activities, suggesting that the target compound’s substituents may modulate similar pathways, though this requires experimental validation.

Insights :

  • Substituent reactivity impacts yields. Electron-withdrawing groups (e.g., cyano in 9b) may enhance nucleophilic displacement efficiency compared to bulky groups (e.g., t-Boc in 9c, 39% yield) .
  • The target compound’s synthesis could involve alkylation of 4-methylpiperidine with ethoxymethyl chloride, followed by acetic acid coupling, though direct evidence is lacking.

Physicochemical Properties

Table 3: Comparative Physicochemical Data
Property 2-(4-(Ethoxymethyl)-4-methylpiperidin-1-yl)acetic acid 2-[4-(Ethoxycarbonyl)piperidin-1-yl]acetic acid Ethyl 2-(piperidin-4-yl)acetate
Molecular Weight ~215.3 g/mol (inferred) 215.25 g/mol 171.24 g/mol
LogP (Predicted) ~1.2 (moderate lipophilicity) ~0.8 (more polar due to ester) ~1.5 (ester enhances lipophilicity)
Solubility Moderate in water (ether group) High in polar solvents Low in water, high in organic solvents

Notes:

  • Ester derivatives (e.g., ) are more lipophilic, favoring blood-brain barrier penetration, whereas carboxylic acids (target compound) may exhibit better solubility in physiological conditions.

Preparation Methods

Piperidine Ring Formation and Substitution

The piperidine core is typically synthesized via cyclization reactions starting from amino alcohols or amino acids, followed by selective alkylation to introduce the 4-methyl and 4-(ethoxymethyl) substituents.

  • Cyclization and Alkylation: Starting from 2-aminoethanol derivatives, cyclization under controlled conditions yields the piperidine ring. The 4-methyl group is introduced via alkylation using methyl halides or equivalent reagents under basic conditions.

  • Ethoxymethyl Introduction: The ethoxymethyl group at the 4-position is introduced by nucleophilic substitution using ethoxymethyl halides or ethers. This step requires careful control of reaction temperature and solvent to avoid over-alkylation or side reactions.

N-Substitution with Acetic Acid Moiety

The nitrogen at the 1-position of the piperidine ring is functionalized with an acetic acid group, typically through:

  • N-alkylation with Haloacetic Acids or Esters: The piperidine nitrogen is alkylated using haloacetic acid derivatives (e.g., chloroacetic acid or methyl bromoacetate) in the presence of a base such as triethylamine or potassium carbonate.

  • Hydrolysis of Esters: If esters are used, subsequent hydrolysis under acidic or basic conditions yields the free acetic acid functionality.

Catalytic Hydrogenation and Reduction Steps

In some synthetic routes, catalytic hydrogenation is employed to reduce intermediates or protect groups, often using platinum-based catalysts such as platinum (IV) oxide or 5% platinum on carbon.

  • Catalyst and Solvent: Platinum catalysts are typically used in alcohol solvents, such as ethanol/methanol mixtures (2:1 to 3:1 v/v), at ambient temperature to facilitate selective hydrogenation without over-reduction.

  • Post-Hydrogenation Processing: The catalyst is removed by filtration, and the reaction mixture proceeds directly to subsequent steps without isolation of intermediates to improve efficiency and reduce waste.

Crystallization and Purification

Purification involves crystallization from suitable solvents to achieve polymorphic purity and high yield.

  • Solvent Systems: Common solvents include dichloromethane, methanol, methyl tert-butyl ether, cyclohexane, and n-heptane. The choice depends on solubility and desired crystal form.

  • Seeding and Temperature Control: Addition of seed crystals of a specific polymorph can promote crystallization of the desired form. Temperature control is critical, with dissolution typically at 20–35°C and crystallization at sub-ambient temperatures (-30°C to 30°C, preferably 0–5°C).

  • Drying and Slurrying: After filtration, the solid is washed with cold solvents and dried under controlled conditions. Slurrying in cyclohexane at suitable temperatures enhances purity and stability.

Data Table: Summary of Key Preparation Steps and Conditions

Step Reagents/Conditions Temperature Range Solvents Notes
Piperidine ring formation Amino alcohols, cyclization agents Ambient to 100–160°C DMF, NMP, pyridine Nitrogen atmosphere, 10–48 hours reaction time
4-Methyl substitution Methyl halides (e.g., methyl iodide) Ambient DMF, DCM Base-assisted alkylation
Ethoxymethyl group introduction Ethoxymethyl halides/ethers Ambient Alcohol solvents (ethanol/methanol) Avoid over-alkylation
N-alkylation with acetic acid Chloroacetic acid or esters + base Ambient to mild heating DCM, diethyl ether Followed by ester hydrolysis if needed
Catalytic hydrogenation PtO2 or 5% Pt-C catalyst + H2 Ambient Ethanol/methanol (2:1 to 3:1) Catalyst removal by filtration
Crystallization & purification Seeding with polymorph crystals, solvent mixtures Dissolution: 20–35°C; crystallization: -30 to 30°C DCM, methanol, MTBE, cyclohexane, n-heptane Control polymorph, yield, and purity

Research Findings and Analysis

  • The use of platinum catalysts in mixed alcohol solvents at ambient temperature allows for efficient hydrogenation steps without isolating intermediates, simplifying the process and reducing costs.

  • Crystallization with seed crystals of specific polymorphs enhances product stability and polymorphic purity, crucial for pharmaceutical applications.

  • The multi-step synthesis involving selective alkylations and functional group transformations requires careful control of reaction conditions and solvent systems to prevent side reactions and achieve high stereochemical purity.

  • The process benefits from the use of non-corrosive reagents and commercially available starting materials, facilitating scalability and commercial viability.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(4-(Ethoxymethyl)-4-methylpiperidin-1-yl)acetic acid
Reactant of Route 2
Reactant of Route 2
2-(4-(Ethoxymethyl)-4-methylpiperidin-1-yl)acetic acid

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